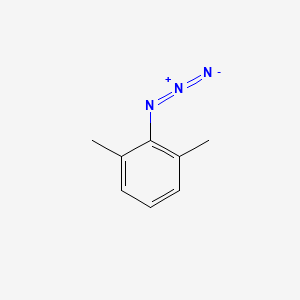

Benzene, 2-azido-1,3-dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzene, 2-azido-1,3-dimethyl-” is a compound that is derived from benzene, a simple aromatic ring compound. It has two methyl groups (CH3) attached to the benzene ring at positions 1 and 3, and an azido group (N3) at position 2 .

Synthesis Analysis

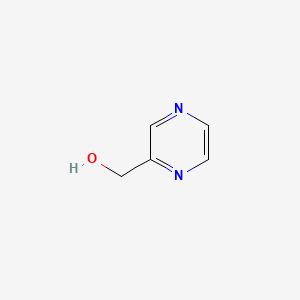

The synthesis of “Benzene, 2-azido-1,3-dimethyl-” involves azide transfer reactions . The azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “Benzene, 2-azido-1,3-dimethyl-” can be inferred from its parent compounds. The parent compounds are “Benzene, 1,3-dimethyl-” and "Benzene, azido-" . The compound also has a related compound “2-Azido-1,3-dimethylimidazolinium hexafluorophosphate” with a molecular weight of 285.13 .Chemical Reactions Analysis

The chemical reactions of “Benzene, 2-azido-1,3-dimethyl-” involve electrophilic aromatic substitution , nucleophilic addition , and cycloaddition reactions . The azide group plays a crucial role in these reactions .Physical And Chemical Properties Analysis

“Benzene, 2-azido-1,3-dimethyl-” is a solid with a melting point of 205-210 °C . It is derived from benzene, which is a nonpolar molecule and usually a colorless liquid with a characteristic aroma .科学的研究の応用

Synthesis of Various Heterocycles

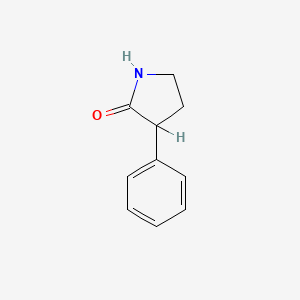

Organic azides such as 2-azido-1,3-dimethylbenzene have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Diazo-Transfer to Primary Amines

2-azido-1,3-dimethylbenzene has been used as a reagent for safe and efficient diazo-transfer to primary amines . This process involves the preparation of organic azides from primary amines in high yields .

Synthesis of N Labeled Compounds

The compound has been used in the synthesis of 15N-labeled 2-azido-1,3-dimethylimidazolinium salts . This involves nitrosation of 1,3-dimethylimidazolinium-2-yl hydrazine with Na15NO2 under acidic conditions .

Use in High Temperature Environments

Although the lower decomposition point of 2-azido-1,3-dimethylbenzene is not ideal for applications in high-temperature environments, its lower melting point makes it a promising melt-cast explosive or an energetic plasticizer .

Synthesis of Heterocyclic Systems

Organic azides have been used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Utility in Chemoselectivity

Organic azides have been used in the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

作用機序

In terms of pharmacokinetics, the properties of a compound such as its absorption, distribution, metabolism, and excretion (ADME) can be influenced by various factors including its chemical structure, the presence of functional groups, and its physical properties such as solubility and stability .

The environment in which a compound acts can also influence its efficacy and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-azido-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZCAAYTAPDGMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180948 |

Source

|

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26334-20-3 |

Source

|

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the reaction between 2-azido-1,3-dimethylbenzene and the ruthenium bisammine complex?

A1: This reaction, as described in the research paper [], highlights the versatility of the ruthenium bisammine complex as a precursor for synthesizing various Ru(II) complexes. The reaction with 2-azido-1,3-dimethylbenzene, a bulky aryl azide, specifically leads to the formation of a ruthenium imido complex []. This is significant because the resulting ruthenium imido complex exhibits high catalytic activity in the reaction of alkyl azides with primary amines to produce N-substituted imines []. This demonstrates the potential application of these complexes in organic synthesis.

Q2: How does the steric bulk of 2-azido-1,3-dimethylbenzene influence the reaction outcome?

A2: The research [] shows that the reaction of the ruthenium bisammine complex with aryl azides yields different products depending on the steric bulk of the azide. While less bulky azides like azidobenzene lead to the formation of ruthenium 1,4-diphenyltetraaza-1,3-diene complexes, bulkier aryl azides such as 2-azido-1,3-dimethylbenzene result in ruthenium imido complexes []. This suggests that the steric hindrance imposed by the two methyl groups in 2-azido-1,3-dimethylbenzene directs the reaction pathway towards imido complex formation. Further research could explore the steric limitations and investigate the reaction with other substituted aryl azides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)